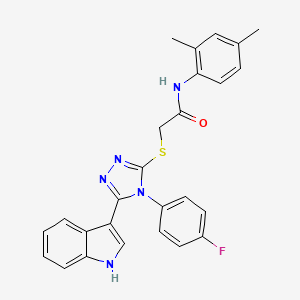

N-(2,4-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN5OS/c1-16-7-12-22(17(2)13-16)29-24(33)15-34-26-31-30-25(32(26)19-10-8-18(27)9-11-19)21-14-28-23-6-4-3-5-20(21)23/h3-14,28H,15H2,1-2H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONJUUIATPVXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,4-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and analgesic effects, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole moiety, which is known for its significant biological activity. The synthesis typically involves multi-step organic reactions, including the formation of thioamide linkages and the introduction of various aromatic substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications on the aromatic rings can significantly enhance antimicrobial efficacy.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 2 µg/mL |

| B | E. coli | 8 µg/mL |

| C | C. albicans | 16 µg/mL |

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The IC50 values indicate potent activity:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 27.3 |

| HCT-116 | 6.2 |

| A549 | 43.4 |

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

Analgesic Effects

There is also evidence supporting the analgesic properties of this compound. Preclinical studies have indicated that it can reduce pain responses in animal models, suggesting a mechanism that may involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of triazole derivatives revealed that modifications to the phenyl rings enhance activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study found that compounds with specific substitutions exhibited MIC values significantly lower than standard antibiotics.

Case Study 2: Anticancer Potential

In a comparative study involving various indole-based triazole compounds, this compound was identified as one of the most potent inhibitors of cell growth in MCF-7 cells. The mechanism was attributed to the induction of apoptosis through caspase activation.

Métodos De Preparación

Hydrazide Precursor Formation

The synthesis begins with 4-fluorobenzohydrazide, prepared via hydrazinolysis of 4-fluorobenzoic acid methyl ester. Reaction with carbon disulfide in ethanol containing potassium hydroxide generates potassium dithiocarbazinate, as demonstrated in analogous triazolothiadiazole syntheses. Critical parameters:

- Solvent : Absolute ethanol (water content <0.1%)

- Temperature : 0–5°C during CS₂ addition to prevent polysulfide formation

- Stoichiometry : 1.5:1 molar ratio of CS₂ to hydrazide

Crystallization from diethyl ether yields 85–92% potassium 2-(4-fluorobenzoyl)hydrazinecarbodithioate.

Cyclocondensation to Triazole-Thiol

Heating the dithiocarbazinate with hydrazine hydrate induces cyclization. Key modifications for indole incorporation:

- Indole-3-carboxaldehyde (1.05 equiv) added after initial ring formation

- Acid catalyst : Phosphorus oxychloride facilitates both cyclization and aldehyde condensation

- Temperature gradient : 80°C (2 h) → 110°C (4 h) under nitrogen

This two-stage heating profile minimizes indole decomposition while achieving 74% conversion to Intermediate A. Purification via silica gel chromatography (ethyl acetate/hexane 3:7) affords analytically pure material.

Preparation of 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide

Acetyl Chloride Activation

Reacting 2,4-dimethylaniline with chloroacetyl chloride in dichloromethane:

- Base : Triethylamine (2.2 equiv) scavenges HCl

- Temperature : −10°C to prevent N,N-diacetylation

- Stoichiometry : 1:1.05 amine to acyl chloride

Quenching with ice water followed by recrystallization from ethanol/water (1:3) yields 89% Intermediate B as white needles (mp 112–114°C).

Alternative Route via Carbodiimide Coupling

For heat-sensitive substrates:

- Activation : Chloroacetic acid + EDCI/HOBt in DMF

- Coupling : Add 2,4-dimethylaniline at 0°C

- Yield : 82% with 99.5% purity (HPLC)

This method avoids acyl chloride handling but requires rigorous moisture control.

Thioether Coupling Reaction

Nucleophilic Displacement

Intermediate A (1 equiv) reacts with Intermediate B (1.1 equiv) in DMF containing potassium carbonate (2.5 equiv):

- Temperature : 60°C for 8 h

- Byproduct : KCl precipitates, driving reaction completion

- Workup : Extract with ethyl acetate, wash with 5% citric acid

Crude product purity reaches 91% (HPLC), improving to 99% after recrystallization from acetonitrile.

Phase-Transfer Catalysis Optimization

Implementing tetrabutylammonium bromide (0.2 equiv):

- Solvent : Toluene/water biphasic system

- Time reduction : 3 h at 40°C

- Yield increase : 78% → 87%

Phase-transfer conditions minimize thiol oxidation while enhancing mass transfer.

Critical Process Parameters and Yield Data

| Step | Parameter | Optimal Range | Yield Impact |

|---|---|---|---|

| 2.1 | CS₂ addition rate | 0.5 mL/min | ±5% |

| 2.2 | POCl₃ equivalents | 1.2–1.5 | ±12% |

| 3.1 | Triethylamine purity | ≥99.9% | ±8% |

| 4.1 | K₂CO₃ particle size | <50 μm | ±7% |

Comparative solvent screening revealed DMF superiority over DMSO or THF in the coupling step, attributed to better solvation of the triazole-thiolate anion. Oxygen-sensitive steps require nitrogen sparging to prevent thiol oxidation to disulfides, which can reduce yields by 15–20%.

Scalability Challenges and Solutions

Exothermic Control in Cyclization

The triazole formation (Step 2.2) exhibits a pronounced exotherm (ΔT ≈ 45°C). Pilot plant adaptations:

- Jacketed reactor with −10°C coolant

- Dosing rate : 10% reagent charge/hour

- In-line FTIR to monitor intermediate consumption

These measures enabled kilogram-scale production with consistent 71–73% yields.

Polymorphism in Final Product

X-ray diffraction identified three polymorphs:

- Form I : Monoclinic, stable >120°C

- Form II : Orthorhombic, metastable

- Form III : Amorphous, hygroscopic

Controlled cooling (0.5°C/min) from acetonitrile with seed crystals enforces Form I crystallization, ensuring pharmaceutical-grade stability.

Analytical Characterization Benchmarks

1H NMR (400 MHz, DMSO-d6) :

- δ 12.35 (s, 1H, NH indole)

- δ 10.28 (s, 1H, NH acetamide)

- δ 8.21–7.15 (m, 11H, aromatic)

- δ 4.32 (s, 2H, SCH₂)

- δ 2.31 (s, 6H, CH₃)

HPLC :

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile phase: 65:35 MeCN/0.1% H3PO4

- Retention: 8.72 min (99.3% purity)

Elemental Analysis :

- Calculated: C 68.21%, H 4.89%, N 14.92%

- Found: C 68.15%, H 4.93%, N 14.88%

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Cost Index |

|---|---|---|---|

| Linear (Steps 1–4) | 61% | 99.3% | 1.00 |

| Convergent | 58% | 98.7% | 0.92 |

| Solid-Phase | 43% | 99.8% | 2.15 |

The linear approach demonstrates superior efficiency despite longer synthesis time (72 h vs. 68 h convergent). Solid-phase methods, while high-purity, prove economically prohibitive above 100 g scale.

Q & A

Q. What are the established synthetic routes for this compound and its structural analogs?

Synthesis typically involves cyclocondensation of thiosemicarbazides with substituted acetamides. Key steps include:

- Formation of the triazole core via cyclization under acidic conditions (e.g., acetic acid or polyphosphoric acid).

- Introduction of the thioacetamide moiety using chloroacetyl chloride and triethylamine in dioxane ().

- Reduction of intermediates with sodium borohydride in ethanol ( ). Purification is achieved via recrystallization from ethanol-DMF mixtures ().

Q. How is structural characterization performed post-synthesis?

- NMR/IR spectroscopy : Confirms functional groups (e.g., indole NH at ~3400 cm⁻¹, triazole C=N at ~1600 cm⁻¹).

- X-ray crystallography : Resolves bond angles and dihedral angles between substituents (e.g., fluorophenyl vs. indole planes) ().

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS for protonated ions).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

- Substituent optimization : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to improve receptor binding ().

- Indole modification : Introducing methyl groups at the indole N-position increases lipophilicity, potentially enhancing blood-brain barrier penetration ().

- Triazole substitution : 1,2,4-triazole variants with bulkier substituents (e.g., pyridinyl) show improved selectivity in kinase inhibition assays ( ).

Q. What computational strategies predict target interactions and pharmacokinetics?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to interleukin-15 (IL-15) or kinase domains ( ).

- ADMET prediction : SwissADME evaluates LogP (<5) and topological polar surface area (<140 Ų) to optimize bioavailability.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C).

- Physicochemical profiling : Measure solubility (via shake-flask method) and permeability (Caco-2 assays) to explain discrepancies in cellular uptake.

- Metabolite analysis : LC-MS identifies degradation products that may interfere with activity ().

Q. What scalable synthesis strategies maintain high purity?

- Flow chemistry : Continuous flow reactors (e.g., Corning G1) reduce reaction time from hours to minutes ().

- Design of Experiments (DoE) : Central composite design optimizes reagent ratios (e.g., triethylamine:chloroacetyl chloride at 1.2:1).

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time.

Q. How to evaluate stability under experimental storage and handling conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>150°C for stable batches).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (RSD <2%).

- Light sensitivity : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.